1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4-yl ring, a piperazin-1-yl ring, and a pent-4-en-1-one chain. The pyrimidin-4-yl ring carries a trifluoromethyl group and a methyl group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 328.339 g/mol. It has a topological polar surface area of 52.6 Ų, indicating its polarity . The compound has a rotatable bond count of 7, which could influence its conformational flexibility .Scientific Research Applications
Synthetic Chemistry Applications
The compound and its derivatives have been explored for their utility in synthesizing various chemical structures. For instance, research has shown the synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties, achieved through a one-pot Biginelli reaction. These derivatives were synthesized efficiently and yielded products with potential biochemical applications (Bhat et al., 2018). Additionally, the compound's structure has facilitated the creation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing significant antiproliferative activity against various human cancer cell lines, indicating its potential as a lead compound in anticancer drug development (Mallesha et al., 2012).
Pharmacological Research
In pharmacology, these compounds have been explored for their potential therapeutic applications. The antineoplastic properties of related compounds, such as flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, have been extensively studied. The metabolism of flumatinib in patients highlighted its main metabolic pathways, which could inform the drug's pharmacokinetics and optimization for clinical use (Gong et al., 2010).
Material Science
In material science, these compounds' structural features have facilitated the development of novel polymers. For instance, polyamides containing uracil and adenine, synthesized through reactions involving related compounds, have shown promising characteristics, including solubility in water, which could have applications in biotechnology and materials engineering (Hattori & Kinoshita, 1979).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been found to inhibit the activity of various enzymes such as tyrosine kinases .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it is plausible that this compound may also affect similar pathways.
Result of Action
Related compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O/c1-3-4-5-14(23)22-8-6-21(7-9-22)13-10-12(15(16,17)18)19-11(2)20-13/h3,10H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLDUFVZKGHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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